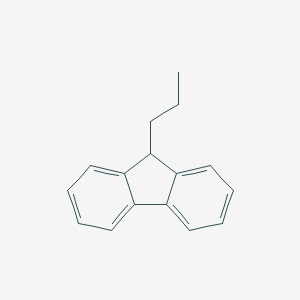

9-Propyl-9H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-propyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBWLZNGULENBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166470 | |

| Record name | 9H-Fluorene, propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158599-21-4 | |

| Record name | 9H-Fluorene, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Propyl 9h Fluorene and Its Analogues

Regioselective Synthesis Strategies at the 9-Position of Fluorene (B118485)

The methylene (B1212753) bridge (C9) of the fluorene molecule is particularly reactive due to the acidity of its protons, making it a prime target for substitution. rsc.orgasianpubs.org Achieving regioselectivity at this position is crucial for the synthesis of well-defined functional molecules. rsc.orgnih.gov Traditional methods often involve lengthy synthetic sequences, but modern transition-metal catalysis and metal-free approaches have enabled more efficient and direct functionalization. rsc.orgresearchgate.net

The formation of carbon-carbon bonds at the C9 position of fluorene is a fundamental transformation for creating a diverse array of derivatives. researchgate.net These methods are broadly categorized into transition-metal-catalyzed and metal-free reactions. researchgate.net

Ruthenium-catalyzed C-H alkylation of 9H-fluorene using alcohols represents a green and atom-economical approach. researchgate.net For instance, the reaction of 9H-fluorene with primary alcohols in the presence of a [Ru(p-cymene)Cl2]2 catalyst leads to selective mono-C9-alkylation in good to excellent yields. researchgate.net This "borrowing hydrogen" methodology allows for the use of alcohols as environmentally benign alkylating agents, with water as the only byproduct. researchgate.net

Another notable method involves the use of organometallic reagents. The retro-Grignard addition reaction has been explored, demonstrating the reversibility of the benzyl (B1604629) addition to ketones. dtu.dk Furthermore, highly reactive Grignard reagents like allyl- and benzylmagnesium halides can participate in the ring-opening of cyclic ethers with concurrent C-C bond formation. dtu.dk

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are powerful tools for C-C bond formation. mdpi.com These reactions have been successfully employed in the synthesis of functional molecules and polymers. mdpi.com

Alkylation at the 9-position of fluorene can be controlled to yield either mono- or di-substituted products. The acidity of the C9 protons facilitates deprotonation by a base, followed by nucleophilic attack on an alkyl halide. asianpubs.orgaau.edu.et

Phase-transfer catalysis is a widely used method for the synthesis of 9,9-dialkyl substituted fluorenes. aau.edu.et This technique typically involves a two-phase system, such as toluene (B28343) and aqueous sodium hydroxide (B78521), with a phase-transfer catalyst like a tetraalkylammonium bromide. aau.edu.et A facile method for the alkylation of fluorene has been reported under aqueous conditions, which inhibits the formation of the undesired fluorenone byproduct and exclusively yields the dialkyl-substituted fluorene. researchgate.net

For mono-alkylation, t-BuOK has been demonstrated as an effective catalyst for the reaction of fluorene with alcohols under mild conditions. researchgate.net This method provides a green route to 9-monoalkylfluorene derivatives. researchgate.net The reaction is believed to proceed through the condensation of an in-situ generated aldehyde with fluorene to form a dibenzofulvene, which is then reduced by a potassium alkoxide. researchgate.net

Table 1: Comparison of Mono- and Di-alkylation Methods at the 9-Position of Fluorene

| Method | Substitution | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | Di-alkylation | Alkyl halide, NaOH(aq), Phase-transfer catalyst | Two-phase system (e.g., toluene/water) | High yield of di-substituted product | aau.edu.et |

| Aqueous C-H Alkylation | Di-alkylation | Alkyl halide | Aqueous conditions | Inhibits fluorenone formation | researchgate.net |

| t-BuOK-catalyzed | Mono-alkylation | Alcohol, t-BuOK | Toluene, 120-140 °C | Green, mild conditions | researchgate.net |

| Ruthenium-catalyzed | Mono-alkylation | Alcohol, [Ru(p-cymene)Cl2]2 | N/A | Atom-economical, uses benign alkylating agents | researchgate.net |

Molybdenum(V) reagents, such as molybdenum pentachloride (MoCl5), are powerful oxidants for dehydrogenative coupling reactions. researchgate.net These reagents facilitate a modular and high-yielding synthesis of highly functionalized 9-monosubstituted fluorenes. nih.govacs.org The process involves an oxidative intramolecular coupling of functionalized diphenylpropanone derivatives. researchgate.netacs.org

This synthetic strategy is notable for its tolerance of a variety of labile functional groups, including amides and iodo groups, due to the high reaction rates. researchgate.netnih.govacs.org The performance of MoCl5 can be enhanced by the addition of Lewis acids or by substituting chlorido ligands with 1,1,1,3,3,3-hexafluoroisopropanolate (HFIP). acs.org This method provides access to precursors for pharmacologically important molecules. nih.govacs.org

A straightforward approach for synthesizing 9,9-disubstituted fluorenes utilizes a palladium-catalyzed reaction of 2-iodobiphenyls with α-diazoesters. nih.govlabxing.comacs.org This reaction proceeds through a tandem sequence involving C(sp²)-H activation and carbenoid insertion. nih.govlabxing.comacs.org The proposed mechanism begins with the oxidative addition of the 2-iodobiphenyl (B1664525) to a Pd(0) species, followed by intramolecular C-H activation to form a palladacycle. labxing.com Subsequent insertion of the diazo compound and reductive elimination yields the 9,9-disubstituted fluorene product. labxing.com This method is particularly useful for introducing aryl groups at the C9 position, which enhances the morphological and thermal stability of the resulting materials. labxing.com

Another palladium-catalyzed method involves the coupling of 2-iodobiphenyls with alkenyl bromides to construct 9-(diorganomethylidene)fluorenes. rsc.org This atom-economical protocol proceeds via C-H activation, oxidative addition, reductive elimination, and intramolecular Heck coupling. rsc.org

A denitrogenative palladium-catalyzed cascade reaction has also been developed for the modular and regioselective synthesis of polysubstituted fluorenes. rsc.orgnih.gov This approach utilizes a hydrazone as a deciduous chelating group and a methylene synthon. rsc.orgnih.gov

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of fluorene derivatives, several metal-free catalytic strategies have emerged.

One such approach is the [3+3] benzannulation of 1-indanylidene-malononitrile with Morita–Baylis–Hillman carbonates. henu.edu.cnhenu.edu.cnrsc.org This reaction provides selective access to a wide range of functionalized fluorene or fluorenone compounds in high yields under mild, metal-free conditions. henu.edu.cnhenu.edu.cnrsc.org

Another metal-free method involves the oxidative cyanomethylenation of fluorenes with alkyl nitriles using t-BuOOt-Bu as an oxidant. nih.gov This protocol, which is proposed to proceed via a radical process, allows for the synthesis of highly functionalized fluorene derivatives containing a nitrile group at the 9-position. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that generate complex molecules from three or more starting materials in a single step. nih.govrsc.org They are characterized by high atom economy and the ability to create diverse molecular libraries. rsc.orgfrontiersin.org

Fluorene and fluorenone moieties have been incorporated into diverse and complex derivatives using isocyanide-based MCRs. researchgate.net For example, the dual functionality of 9-isocyanofluorene has been exploited in various IMCRs to produce novel adducts. researchgate.net

Fluorous MCRs (F-MCRs) represent another powerful strategy. In this approach, one of the starting materials is tagged with a fluorous group, which facilitates the separation of the product. nih.gov This technique has been used to synthesize various heterocyclic systems, which can be further modified post-MCR to increase molecular diversity. nih.gov

Metal-Free Catalytic Conditions for the Construction of Functionalized Fluorene Derivatives

Functionalization at C2 and C7 Positions for Extended π-Conjugation

The introduction of substituents at the C2 and C7 positions of the fluorene scaffold is a key strategy for modulating the electronic properties of the resulting materials. These positions are electronically coupled through the π-system of the fluorene ring, and their functionalization allows for the extension of conjugation, which is essential for applications in organic electronics.

Sonogashira Coupling Reactions in Fluorene Derivatization

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. libretexts.org This reaction, typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, has proven to be highly effective for the derivatization of fluorene at the C2 and C7 positions. libretexts.orgresearchgate.net The introduction of alkynyl groups at these positions significantly extends the π-conjugation of the fluorene system.

The general applicability of the Sonogashira coupling allows for the introduction of a wide variety of alkyne substituents, including those bearing aryl, heteroaryl, and alkyl groups. libretexts.org This versatility enables the fine-tuning of the optoelectronic properties of the resulting fluorene derivatives. For instance, the incorporation of electron-donating or electron-accepting groups on the alkyne moiety can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While initially successful, attempts to derivatize 2,7-dibromo-fluorenylidene phosphaalkene using Suzuki-type coupling proved challenging, often leading to degradation. In contrast, milder Stille coupling conditions were successfully employed for monofunctionalization at the less sterically hindered C7 position. nih.gov

Table 1: Sonogashira Coupling Reaction Parameters

| Parameter | Description |

| Catalyst | Typically a Pd(0) complex, such as [Pd(PPh₃)₄]. |

| Co-catalyst | Often a Cu(I) salt, like CuI. |

| Substrates | An aryl or vinyl halide (e.g., 2,7-dibromofluorene) and a terminal alkyne. |

| Base | An amine base, such as triethylamine (B128534) (NEt₃), is commonly used. |

| Solvent | A variety of organic solvents can be used, including tetrahydrofuran (B95107) (THF) and toluene. |

Suzuki Coupling Methodologies for Conjugated Polymers

The Suzuki coupling reaction is another palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of conjugated polymers based on fluorene. collectionscanada.gc.carsc.org This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. acs.org For the synthesis of fluorene-based polymers, this typically involves the polymerization of a 2,7-dibromofluorene (B93635) monomer with a diboronic acid or ester derivative of another aromatic unit.

The Suzuki coupling is highly valued for its tolerance of a wide range of functional groups, which allows for the synthesis of complex and multifunctional polymers. collectionscanada.gc.ca By alternating fluorene units with other aromatic or heteroaromatic moieties, copolymers with tailored electronic and photophysical properties can be obtained. asianpubs.org For example, the incorporation of electron-deficient units can lower the LUMO energy level, which is beneficial for applications in polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs). asianpubs.orgrsc.org The synthesis of a highly soluble fluorene-triphenylamine conjugated alternating copolymer (PF–TPA) was achieved using Suzuki coupling conditions. rsc.org Similarly, new series of conjugated polymers containing fluorene and diphenylamine (B1679370) units have been successfully synthesized via the Suzuki cross-coupling reaction. collectionscanada.gc.ca

Table 2: Examples of Fluorene Copolymers Synthesized via Suzuki Coupling

| Copolymer | Monomers | Resulting Properties | Reference |

| PF-TPA | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and N-4-methoxy-4,4′-dibromotriphenylamine | Excellent thermal stability, specific optical and electrochemical properties for memory devices. | rsc.org |

| Fluorene-diphenylamine copolymers | Fluorene and diphenylamine monomers | Red-shifted absorption and photoluminescence due to donor-acceptor interactions. | collectionscanada.gc.ca |

| Fluorene-benzothiadiazole copolymer | 9,9-dioctylfluorene and 2,1,3-benzothiadiazole | Reduced LUMO level, improving electron mobility for photovoltaic applications. | asianpubs.org |

| Fluorene-2-pyridine-4-ylidenemalononitrile copolymers | Fluorene and 2-[2,6-bis(2-arylvinyl)pyridine-4-ylidene]-malononitrile | Low-lying LUMO and raised HOMO energy levels, promising for charge-balanced electroluminescence. | rsc.org |

Direct C-H Arylation for Chiral Fluorene Derivatives

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. chemrxiv.org This method involves the direct coupling of an aromatic C-H bond with an aryl halide. In the context of fluorene chemistry, direct C-H arylation has been utilized for the synthesis of complex derivatives, including those with chiral properties. researchgate.net

Palladium-catalyzed enantioselective C-H arylation has been successfully applied to construct chiral fluorene derivatives. researchgate.net This approach often employs a chiral ligand to control the stereochemistry of the reaction, leading to the formation of enantioenriched products. For instance, the use of a unique bifunctional phosphine-carboxylate ligand in palladium-catalyzed enantioselective C-H arylation provides access to lower carbo[n]helicenes. researchgate.net Furthermore, rhodium catalysts have been shown to be effective for the selective ortho C-H arylation of ketones with boron reagents. acs.org These methods open up new avenues for the synthesis of chiral materials with potential applications in asymmetric catalysis and chiroptical devices.

Asymmetric Synthesis Approaches for Chiral Fluorene Derivatives

Chiral fluorene derivatives are of significant interest due to their potential applications in asymmetric catalysis, materials science, and as chiral ligands. bsb-muenchen.deresearchgate.net The development of efficient methods for their asymmetric synthesis is therefore a key area of research.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a powerful tool for the enantioselective synthesis of chiral fluorenes. bsb-muenchen.deresearchgate.net Various transition metals, including palladium and rhodium, have been employed to catalyze asymmetric reactions that introduce chirality into the fluorene scaffold. bsb-muenchen.denih.gov

One notable strategy involves the catalytic asymmetric C-H functionalization. For example, a rhodium-carbene C(sp²)-H functionalization has been developed to synthesize chiral fluorenes with high enantioselectivity. nih.gov This method relies on a transient-axial-chirality transfer strategy, where the chirality from a chiral catalyst is transferred to a dirhodium carbene intermediate, which then directs the enantioselective C-H functionalization. nih.gov Palladium-catalyzed reactions, such as the sequential Suzuki/asymmetric aldol (B89426) reactions, have also been explored for the synthesis of chiral fluorene derivatives. acs.org

Organo-Catalyzed Enantioselective Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to transition metal catalysis for asymmetric synthesis. nih.gov In the context of fluorene chemistry, organocatalysis has been successfully applied to the enantioselective synthesis of chiral derivatives. rsc.orgrsc.org

A prominent example is the use of chiral phosphoric acids and their derivatives as catalysts. Chiral N-triflyl phosphoramide (B1221513) has been shown to be an efficient catalyst for the tandem double Friedel–Crafts reaction between indoles and 2-formylbiphenyl derivatives, affording various 9-(3-indolyl)fluorene derivatives in good yields and with high enantiomeric excess (up to 94% ee). rsc.orgrsc.org Interestingly, the use of chiral N-triflyl phosphoramide leads to products with the opposite absolute configuration compared to those obtained with a chiral phosphoric acid catalyst, providing access to both enantiomers of the desired product. rsc.org Organocatalyzed enantioselective [4+4] cycloadditions of fluorenes with electron-deficient dienes have also been reported. researchgate.net

Table 3: Comparison of Asymmetric Synthesis Approaches for Chiral Fluorenes

| Approach | Catalyst Type | Key Features | Example Reaction | Reference |

| Transition Metal-Catalyzed | Palladium, Rhodium | High efficiency and enantioselectivity, often involves C-H functionalization. | Rhodium-carbene C(sp²)-H functionalization. | nih.gov |

| Organo-Catalyzed | Chiral Phosphoric Acids, N-triflyl phosphoramides | Metal-free, provides access to both enantiomers with different catalysts. | Tandem double Friedel–Crafts reaction of indoles with 2-formylbiphenyls. | rsc.orgrsc.org |

Derivatization Strategies for Specific Functional Groups on the Fluorene Core

The fluorene core is a versatile aromatic scaffold that can be chemically modified at several positions, most notably at the C2, C7, and C9 positions. mdpi.com These modifications allow for the fine-tuning of the molecule's physicochemical properties for various applications. Derivatization strategies often involve the introduction of specific functional groups to alter electronic properties, solubility, and reactivity, enabling the synthesis of a wide array of functional materials. mdpi.commdpi.com

Synthesis of 9-Fluorenone (B1672902) Derivatives via Aerobic Oxidation

The oxidation of the C9 methylene bridge of the fluorene skeleton to a carbonyl group, yielding 9-fluorenone derivatives, is a fundamental transformation in fluorene chemistry. sci-hub.se Aerobic oxidation, which utilizes molecular oxygen as the oxidant, is an environmentally benign and efficient method for this conversion. mdpi.comrsc.org Various catalytic systems have been developed to facilitate this reaction under mild conditions.

A green and highly efficient method involves the use of potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under ambient conditions. rsc.orgresearchgate.net This approach has been shown to be effective for a range of 9H-fluorenes, including those with nitro and halogen substituents, providing high yields and purity. rsc.org The efficiency of this reaction can be further enhanced by using a graphene-supported KOH composite, which is recyclable and promotes the reaction at room temperature. nih.govresearchgate.net One study demonstrated that this graphene-supported system in DMF led to a quantitative yield of 9-fluorenone from 9H-fluorene. researchgate.net

Photocatalytic aerobic oxidation offers another advanced methodology. Ruthenium-based catalysts, in conjunction with a copper co-catalyst and white light irradiation, have been used for the selective aerobic oxidation of fluorene derivatives at room temperature in acetonitrile. mdpi.comrsc.org This method shows high compatibility with various functional groups. rsc.org Other metal-based systems, such as those using rhodium complexes or iron(III) chloride with lithium bromide under blue-light irradiation, have also been successfully employed for the oxidation of benzylic C-H bonds to ketones. mdpi.com Metallophthalocyanines, particularly cobalt(II) phthalocyanine, have been used as catalysts for the aerobic oxidation of benzylic methylene compounds in ionic liquids. mdpi.com

The table below summarizes various catalytic systems for the aerobic oxidation of 9H-fluorenes.

| Catalyst System | Oxidant | Conditions | Solvent | Yield | Reference(s) |

| KOH | Air | Room Temperature | THF | High | rsc.orgresearchgate.net |

| Graphene-supported KOH | Air | Room Temperature | DMF | Quantitative | nih.govresearchgate.net |

| Ru catalyst / Cu(MeCN)₄OTf | O₂ | White Light, Room Temp. | Acetonitrile | Good to High | mdpi.comrsc.org |

| FeCl₃·6H₂O / LiBr | O₂ | Blue Light | --- | Moderate to High | mdpi.com |

| Cobalt(II) phthalocyanine | O₂ | --- | Ionic Liquid | --- | mdpi.com |

Formation of Dibenzofulvene Derivatives

Dibenzofulvenes, also known as 9-methylidene-9H-fluorenes, are derivatives where the C9 carbon is part of an exocyclic double bond. mdpi.comwikipedia.org This structural modification extends the π-conjugation of the fluorene system, significantly altering its electronic and optical properties. mdpi.comresearchgate.net

The most common and efficient method for synthesizing dibenzofulvene derivatives is the Knoevenagel condensation. mdpi.commdpi.com This reaction involves the condensation of a fluorene derivative at the C9 position with an aldehyde or ketone, typically in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent such as ethanol. mdpi.com This method allows for the introduction of a wide variety of aliphatic, aromatic, or heteroaromatic substituents onto the exocyclic double bond, enabling precise tuning of the final compound's properties. mdpi.comresearchgate.net

An alternative approach is the N-heterocyclic carbene (NHC)-catalyzed olefination reaction between 9-(trimethylsilyl)fluorene (B1595991) and various aldehydes. rsc.org This method can produce dibenzofulvenes in good to excellent yields under mild conditions. Interestingly, by modifying the reaction conditions, such as catalyst loading and the addition of water, the same starting materials can be selectively converted to fluorenyl alcohols instead. rsc.org

The Corey-Fuchs reaction provides another route to dibenzofulvenes. This method begins with the reaction of 9-fluorenone with carbon tetrabromide and triphenylphosphine (B44618) to form 9-(dibromomethylene)-9H-fluorene. This intermediate can then undergo a Suzuki coupling reaction with a selected boronic acid to yield a disubstituted dibenzofulvene derivative. mdpi.com

Subsequent modifications to the dibenzofulvene structure are also possible. For instance, dibrominated dibenzofulvene derivatives can undergo further coupling reactions like the Buchwald-Hartwig, Suzuki, or Sonogashira reactions to introduce additional functional groups at the C2 and C7 positions of the fluorene core. mdpi.com

| Synthesis Method | Reactants | Key Reagents/Catalysts | Product Type | Reference(s) |

| Knoevenagel Condensation | Fluorene, Aldehyde/Ketone | Base (e.g., t-BuOK) | Dibenzofulvene | mdpi.commdpi.com |

| NHC-Catalyzed Olefination | 9-(trimethylsilyl)fluorene, Aldehyde | N-Heterocyclic Carbene (NHC) | Dibenzofulvene | rsc.org |

| Corey-Fuchs Reaction followed by Suzuki Coupling | 9-Fluorenone, CBr₄, PPh₃; then Boronic Acid | PPh₃, Pd catalyst | Disubstituted Dibenzofulvene | mdpi.com |

Introduction of Heterocyclic Motifs and Heteroatom-Containing Groups

Incorporating heterocyclic motifs and heteroatoms into the fluorene framework is a powerful strategy for developing materials with novel electronic and biological properties. acs.orgmdpi.comnih.gov The introduction of fluorine, for example, can significantly alter properties like lipophilicity, metabolic stability, and receptor binding affinity. mdpi.comnih.govresearchgate.net

One common approach involves the functionalization of the fluorene core at the 2 and 7 positions. mdpi.com This is often achieved through initial halogenation (e.g., bromination) followed by transition-metal-catalyzed cross-coupling reactions. mdpi.commdpi.com The Suzuki, Sonogashira, and Buchwald-Hartwig reactions are frequently employed to form new carbon-carbon or carbon-heteroatom bonds. mdpi.commdpi.com For example, the Buchwald-Hartwig coupling can be used to introduce aromatic amine systems, creating a new carbon-nitrogen bond. mdpi.com

A rhodium-catalyzed three-component "stitching reaction" has been developed to synthesize multisubstituted fluorene derivatives, allowing for the installation of various heteroatom and carbon nucleophiles. acs.orgacs.orgnih.gov This convergent approach enables the rapid generation of a diverse library of fluorene analogues from simple precursors. acs.org

Furthermore, heterocyclic systems can be fused to the fluorene backbone. The electrophilic borylation of 2,5-diarylpyrazines can lead to the formation of boron-nitrogen doped dihydroindeno[1,2-b]fluorene derivatives. rsc.org These compounds exhibit broad light absorption profiles, making them suitable for optoelectronic applications. rsc.org The synthesis is scalable and allows for tuning of the electronic properties by changing the substituents. rsc.org

Synthesis of 9-Diazofluorene (B1199885) Derivatives

9-Diazofluorene is a key intermediate in fluorene chemistry, serving as a precursor for the generation of fluorenylidene, a reactive carbene. wikipedia.org The synthesis of 9-diazofluorenes is crucial for accessing a range of other fluorene derivatives through carbene insertion reactions. researchgate.netresearchgate.net

The standard synthesis of 9-diazofluorene begins with 9-fluorenone. The ketone is first converted to 9-fluorenone hydrazone through a reaction with hydrazine. The subsequent oxidation of the hydrazone yields the target 9-diazofluorene. A common method for this oxidation involves using reagents like peracetic acid in the presence of iodine and a base such as 1,1,3,3-tetramethylguanidine (B143053) in a solvent like 1,2-dichloroethane. prepchem.com

The synthesis route has been established for various substituted 9-diazofluorenes, including those with donor-acceptor groups at the C2 and C7 positions. researchgate.netmdpi.com These compounds are of interest as they can be non-fluorescent initially but become highly fluorescent after photolysis, which ejects nitrogen gas to form a carbene that can then react further. researchgate.netmdpi.com This property makes them suitable as photoactivatable fluorescent probes. researchgate.net The key synthetic step remains the conversion of the corresponding substituted 9-fluorenone to its hydrazone, followed by oxidation. researchgate.net

| Precursor | Key Reagents | Product | Reference(s) |

| 9-Fluorenone hydrazone | Peracetic acid, Iodine, 1,1,3,3-tetramethylguanidine | 9-Diazofluorene | prepchem.com |

| 2,7-Disubstituted 9-fluorenone | Hydrazine, then Oxidizing Agent | 2,7-Disubstituted 9-diazofluorene | researchgate.netmdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Propyl 9h Fluorene Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, ³¹P NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous assignment of the atomic framework of fluorene (B118485) derivatives. Techniques such as ¹H, ¹³C, and, where applicable, ¹⁹F or ³¹P NMR provide detailed information about the chemical environment of each nucleus.

For instance, in the analogue ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, the ¹H NMR spectrum clearly resolves the signals for the aromatic protons, the methylene (B1212753) protons of the fluorene ring, and the distinct protons of the ethyl and propyl substituents. fishersci.se The chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton within the molecular structure. The ¹³C NMR spectrum is similarly informative, providing signals for each unique carbon atom, from the carbonyl carbon of the ester group to the individual carbons of the fluorene skeleton and the alkyl chains. fishersci.se

In more complex or fluorinated analogues, ¹⁹F NMR spectroscopy offers a sensitive probe into the electronic environment of the fluorine atoms. fishersci.ca The chemical shifts in ¹⁹F NMR are highly sensitive to changes in the surrounding structure, making it a powerful tool for confirming successful substitution and characterizing the electronic properties of the molecule. fishersci.ca The combination of these NMR techniques allows for a complete and detailed structural elucidation in solution.

Table 1: NMR Spectroscopic Data for Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate in CDCl₃ fishersci.se

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 11.5 | s | -OH |

| ¹H | 7.73 | d, J = 7.8 | Aromatic H |

| ¹H | 7.51 | d, J = 6.4 | Aromatic H |

| ¹H | 7.40–7.29 | m | Aromatic H |

| ¹H | 7.23 | s | Aromatic H |

| ¹H | 4.44 | q, J = 7.1 | -OCH₂CH₃ |

| ¹H | 3.77 | s | C9-H₂ |

| ¹H | 3.07-2.88 | m | -CH₂CH₂CH₃ |

| ¹H | 1.69–1.54 | m | -CH₂CH₂CH₃ |

| ¹H | 1.45 | t, J = 7.1 | -OCH₂CH₃ |

| ¹H | 1.04 | t, J = 7.3 | -CH₂CH₂CH₃ |

| ¹³C | 171.9, 162.9, 146.9, 144.6, 141.4, 140.6 | Aromatic & C=O | |

| ¹³C | 133.6, 128.1, 126.8, 124.9, 121.0, 110.1, 106.5 | Aromatic & C-O | |

| ¹³C | 61.4 | -OCH₂CH₃ | |

| ¹³C | 35.8 | C9 | |

| ¹³C | 35.1, 23.9, 14.0 | Propyl group | |

| ¹³C | 14.6 | -OCH₂CH₃ |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's formula.

For the analogue ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, Electrospray Ionization (ESI) HRMS analysis confirmed the calculated mass for the sodiated molecule [M+Na]⁺, providing strong evidence for its proposed structure. fishersci.se The NIST Chemistry WebBook also lists mass spectrometry data for the parent compound, 9-propyl-9H-fluorene. nih.gov Analysis of fragmentation patterns in mass spectra can further corroborate the proposed structure by identifying characteristic fragments of the fluorene core and its substituents. thegoodscentscompany.comcenmed.com

Table 2: High-Resolution Mass Spectrometry Data for Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate fishersci.se

| Technique | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| ESI-HRMS (TOF) | [M+Na]⁺ | 333.1461 | 333.1466 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov For fluorene derivatives, IR spectroscopy can confirm the presence of the aromatic system, the alkyl substituents, and any other functional groups introduced during synthesis.

In the spectrum of ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate, a broad absorption band between 3400–3200 cm⁻¹ confirms the presence of the hydroxyl (O–H) group, while a strong peak at 1646 cm⁻¹ is characteristic of the conjugated carbonyl (C=O) group of the ester. fishersci.se The region between 3000-2850 cm⁻¹ would show C-H stretching vibrations from the propyl and ethyl groups, and characteristic peaks for the aromatic C-H and C=C bonds would also be present. fishersci.nl Studies on fluorene itself have identified specific absorption bands associated with the methylene group at the C9 position.

Table 3: Infrared Spectroscopy Data for Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate (KBr) fishersci.se

| Functional Group | Absorption Frequency (υ, cm⁻¹) |

|---|---|

| O–H stretch | 3400–3200 (broad) |

| C=O stretch | 1646 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation. The development of new fluorene-based systems relies heavily on single-crystal structure analysis.

The data from single-crystal X-ray diffraction allows for a detailed investigation of the intermolecular interactions that govern how molecules pack in a crystal. In fluorene derivatives, non-covalent interactions such as C-H···π contacts, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are common.

The crystal structure of analogues like 9,9-bis(hydroxymethyl)-9H-fluorene also reveals strong intermolecular O-H···O hydrogen bonds, which dictate the primary packing arrangement. Conversely, direct π···π stacking interactions between the fluorene rings may be absent in some structures, with the crystal packing being stabilized by other forces. The analysis of these interactions is fundamental to crystal engineering, as they determine the material's bulk properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions involved in close contacts.

For fluorene derivatives, bright red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds. For example, in the structure of 9,9-bis(hydroxymethyl)-9H-fluorene, these spots clearly show O-H···O interactions. Fainter red areas can signify weaker C-H···π contacts.

Computational Chemistry and Theoretical Investigations of 9 Propyl 9h Fluorene

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of molecules like 9-propyl-9H-fluorene. DFT calculations, often using functionals like B3LYP, are utilized to find the optimized molecular geometry and to analyze the molecule's electronic properties. nih.govfishersci.at

The substitution of a propyl group at the 9-position of the fluorene (B118485) ring introduces conformational flexibility. The propyl chain can orient itself in different spatial arrangements relative to the planar fluorene moiety, resulting in distinct conformers. The primary conformers are often described as axial and equatorial, based on the orientation of the C9-C1' bond of the propyl group with respect to the plane of the fluorene ring. A third, higher-energy gauche conformer may also exist.

A detailed study on the conformational analysis and dynamics of 9-propylfluorene has been conducted, highlighting the existence of these stable conformers. acs.orgacs.org DFT calculations are used to optimize the geometry of each potential conformer, determining their relative stabilities by calculating their total electronic energies. These calculations help identify the global minimum energy structure, which is the most stable conformation of the molecule. The energy difference between these conformers is typically small, on the order of a few kcal/mol. nih.gov

Table 1: Conformational Analysis of this compound This table is representative of typical DFT calculation results for conformational analysis. Specific energy values for this compound require dedicated computational studies.

| Conformer | Propyl Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Equatorial | Extends away from the fluorene rings | 0.0 (most stable) | C1-C9-C1'-C2' ≈ ±180° |

| Axial | Positioned over the fluorene rings | ~0.5 - 1.5 | C1-C9-C1'-C2' ≈ ±60° |

| Gauche | Intermediate orientation | > 2.0 | Other |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that influences the molecule's chemical reactivity and electronic transitions. fishersci.fi

For this compound, the HOMO is typically localized on the electron-rich fluorene ring system, while the LUMO is also distributed across the π-conjugated system. DFT calculations show that modifying the fluorene structure, such as by introducing alkyl groups at the C9 position, can subtly alter the HOMO and LUMO energy levels. nih.gov While the sp³-hybridized carbon at the C9 position interrupts the π-conjugation across the bridge, the alkyl substituent's inductive effects can still influence the orbital energies. Compared to unsubstituted fluorene, alkyl substitution can slightly raise the HOMO level, leading to a modest reduction in the HOMO-LUMO gap. nih.govsigmaaldrich.com

Table 2: Representative Frontier Orbital Energies from DFT Calculations Values are illustrative, based on calculations for fluorene and its derivatives. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Fluorene (A-0) | -6.22 | -1.32 | 4.90 |

| Substituted Dibenzofulvene (A-1) | -5.22 | -2.59 | 2.63 |

| This compound (Estimated) | ~ -6.1 | ~ -1.2 | ~ 4.9 |

Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. uni.lu It has become a standard method for calculating the excited-state properties of organic molecules, providing valuable insights into their UV-visible absorption and emission spectra. nih.govnih.gov

TD-DFT calculations are employed to predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in an absorption spectrum. nih.gov For a molecule like this compound, the calculations would typically predict strong π-π* transitions characteristic of the fluorene chromophore. The main absorption bands are expected in the UV region. The specific wavelength of maximum absorption (λ_max) and the intensity of the absorption (related to the oscillator strength) can be simulated. fishersci.at

These calculations can also reveal how conformational changes affect the optical properties. For instance, different conformers of this compound may exhibit slightly different absorption spectra. Furthermore, TD-DFT can be used to model fluorescence by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). nih.gov

Table 3: Illustrative TD-DFT Prediction for a Fluorene Derivative This table represents typical data obtained from TD-DFT calculations for simulating a UV-Vis spectrum. fishersci.at

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.15 | ~298 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 4.50 | ~275 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.95 | ~250 | 0.30 | HOMO → LUMO+1 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the determination of reaction pathways and activation energies, providing a detailed understanding of how a reaction proceeds. fishersci.catci-chemical-trading.com

For the fluorene system, computational studies can elucidate its formation mechanisms. For example, the gas-phase synthesis of the 9H-fluorene core has been explored theoretically. One proposed pathway involves the reaction of a benzyl (B1604629) radical with a phenyl radical, which proceeds through several intermediates and transition states to form the fused ring system. acs.org Quantum chemical calculations can model the energetics of each step, including radical additions and cyclization events, to determine the most favorable reaction pathway. Such studies are crucial for understanding the formation of polycyclic aromatic hydrocarbons in various environments, from combustion to interstellar space. acs.orgtci-chemical-trading.com

Reactivity and Mechanistic Studies of 9 Propyl 9h Fluorene Derivatives

Reaction Mechanisms Involving the 9-Position Reactivity

The C-9 position of the fluorene (B118485) core is readily accessible for chemical modification, such as the attachment of alkyl or aryl groups. researchgate.net This reactivity is central to many synthetic strategies.

Propargylic Carbocation Intermediates in Functionalization Reactions

The functionalization of fluorene derivatives bearing a propargyl group (a three-carbon unit with a C≡C triple bond) at the 9-position often involves carbocationic intermediates. In studies involving coplanar 9-(phenylethynyl)-9H-fluoren-9-ols, which are a type of propargylic alcohol, reactions with various nucleophiles like 2-aminobenzamides are catalyzed by boron trifluoride (BF₃·OEt₂). thieme-connect.dethieme-connect.com While one might anticipate a reaction pathway proceeding through a standard propargylic carbocation, research indicates that the reactivity can be inverted. thieme-connect.de Instead of a propargylic cation, a plausible mechanism involving the formation of an allene (B1206475) carbocation intermediate has been proposed. thieme-connect.dethieme-connect.com This pathway leads to the synthesis of highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.dethieme-connect.com The specific intermediate formed—be it a propargylic or allenyl cation—is influenced by the conformational arrangement of the aryl groups attached to the propargylic alcohol. thieme-connect.de

Nucleophilic Substitution Reactions of 9,9-Bis(methoxymethyl)-9H-fluorene

9,9-Bis(methoxymethyl)-9H-fluorene is a key derivative where the substituents at the 9-position are themselves reactive sites. The methoxymethyl groups on this compound can be replaced by other functional groups through nucleophilic substitution reactions. evitachem.com The specific reagents and conditions of the reaction dictate the outcome, highlighting the compound's versatility as a synthetic intermediate for more complex molecules. evitachem.com

The synthesis of 9,9-bis(methoxymethyl)-9H-fluorene typically begins with the hydroxymethylation of fluorene using paraformaldehyde in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base, followed by etherification. evitachem.comgoogle.com For instance, the intermediate 9,9-bis(hydroxymethyl)fluorene can be treated with methyl iodide or dimethyl sulfate (B86663) to yield the final product. evitachem.comgoogle.com This derivative is notably used as an internal electron donor in Ziegler-Natta catalyst systems for producing polypropylene (B1209903). evitachem.comchemicalbook.com

Carbon-Hydrogen (C-H) Activation and Subsequent Functionalization Strategies

Direct C-H activation has become a powerful tool in organic synthesis for its atom and step economy. rsc.org This strategy avoids the need for pre-functionalized starting materials and can provide more environmentally benign pathways to valuable compounds. mdpi.com In the context of fluorene derivatives, C-H activation presents a direct route to functionalization.

A notable example is the iron-catalyzed peroxidation of 9-alkyl-9H-fluorenes via selective C-H functionalization at the quaternary C-9 position. rsc.org This reaction, which proceeds through a radical pathway, efficiently introduces a peroxide group. The same catalytic system is also effective for the peroxidation of 9H-fluorenes. rsc.org Such reactions are part of a broader effort to develop C-H functionalization chemistry for novel materials, as these methods can access building blocks that are difficult to obtain through traditional synthesis. mdpi.com The primary challenges in C-H activation remain achieving high reactivity for the typically inert C-H bond and controlling regioselectivity within a molecule that may have multiple C-H sites. mdpi.com

Stereochemical Aspects and Conformational Dynamics of Fluorene Derivatives

The three-dimensional structure of fluorene derivatives plays a critical role in their properties and reactivity. This includes the study of different spatial arrangements of atoms (stereoisomers) and the energy required to interconvert between them.

Rotational Barriers and E/Z Isomerization at Substituted Fluorene Cores

When a double bond is exocyclic to the fluorene C-9 position, as in 9-alkylidene-fluorenes, the possibility of E/Z isomerism arises. The interconversion between these isomers requires surmounting a significant energy barrier, corresponding to rotation around the C=C double bond. mdpi.com

For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides yields products like (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.dethieme-connect.com The stereochemistry of these products has been confirmed as the (Z)-isomer by single-crystal X-ray diffraction analysis. thieme-connect.de Further reaction in the presence of N-bromosuccinimide (NBS) can lead to the corresponding (E)-isomer. thieme-connect.dethieme-connect.com The E/Z isomerization process is a key step in the function of light-driven molecular motors, where photochemical energy is used to overcome the rotational barrier and induce unidirectional motion. rsc.orgpnas.orgnih.gov In these systems, a light-induced E→Z isomerization creates a high-energy, metastable state, which then thermally relaxes back to a stable state through a different pathway, completing a rotational cycle. rsc.orgnih.gov For imine-based systems, isomerization can occur either through rotation or a nitrogen inversion mechanism. pnas.org

Intermolecular Interactions and Supramolecular Assembly

The planar and aromatic nature of the fluorene core facilitates various non-covalent intermolecular interactions, which guide the self-assembly of molecules into larger, ordered supramolecular structures. researchgate.net

The most prominent of these forces is π-π stacking between the electron-rich aromatic rings of adjacent fluorene units. researchgate.netnih.gov These interactions are crucial in the formation of structures like nanofibers and hydrogels when fluorene moieties are conjugated to peptides. nih.gov In addition to π-π stacking, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also significant in the crystal packing of fluorene derivatives. mdpi.comrsc.org

X-ray crystallography studies have revealed that these interactions can lead to unique and well-defined architectures. For instance, certain dithienofluorene derivatives assemble into supramolecular helical structures. acs.orgnih.gov The introduction of alkyl substituents onto the fluorene backbone can weaken these intermolecular interactions, which in turn affects physical properties like melting point and solubility. rsc.org The interplay of these non-covalent forces is also evident in the formation of coordination polymers and metal-organic frameworks (MOFs) when fluorene derivatives interact with metal ions. rsc.org

Advanced Applications of 9 Propyl 9h Fluorene and Its Derivatives in Materials Science

Organic Optoelectronic Materials and Devices

Derivatives of 9-Propyl-9H-fluorene are integral to the progress of organic optoelectronic devices. Their rigid and planar structure, coupled with high photoluminescent quantum yields and good thermal stability, makes them prime candidates for active components in these technologies. tcichemicals.comnih.gov These materials can be tailored through chemical synthesis to fine-tune their electronic energy levels, facilitating efficient charge injection, transport, and recombination, which are critical processes for the functioning of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

The fluorene (B118485) architecture is a cornerstone in the development of materials for OLEDs, a technology celebrated for its high contrast, wide viewing angles, and application in flexible displays. fishersci.at Fluorene-based compounds are frequently used in the emissive layer of OLEDs, where their inherent properties lead to bright and stable light output.

Achieving efficient and stable deep-blue emission remains a significant challenge in OLED technology. Fluorene derivatives are particularly promising for this purpose due to their intrinsically large band-gap. tcichemicals.comfishersci.at Researchers have designed materials consisting of oligofluorenyl blocks connected to electron-donating and electron-withdrawing groups. This molecular design facilitates the balanced injection and transport of both holes and electrons, leading to devices with high efficiency, excellent color purity, and enhanced stability. tcichemicals.com

For instance, a series of blue-light-emitting oligomers (D1, D2, and D3) based on fluorenyl blocks demonstrated impressive performance in solution-processed OLEDs. The device using D2 as the emitter achieved a maximum external quantum efficiency (EQE) of 6.1%. tcichemicals.com

| Emitter | Max. Brightness (cd/m²) | Max. EQE (%) | CIE Coordinates |

| D1 | 10,030 | 2.6 | (0.15, 0.12) |

| D2 | 15,350 | 6.1 | (0.15, 0.13) |

| D3 | 19,416 | 4.5 | (0.15, 0.14) |

| Data sourced from a study on fluorene-based oligomers for blue OLEDs. tcichemicals.com |

Exciplexes, or excited-state complexes formed between an electron donor and an acceptor molecule, offer a powerful strategy to enhance OLED efficiency. Fluorene derivatives are frequently employed in these systems. For example, 9,9-bis[4-(9-carbazolyl)phenyl]fluorene (CPF) and its tert-butyl substituted derivative (CPTBF) have been used as electron donors with an acceptor molecule (PO-T2T) to form highly efficient blue exciplexes. The introduction of bulky tert-butyl groups in CPTBF increased the effective contact area between the donor and acceptor, boosting the device's EQE to 11.9%. wikipedia.org

In another approach, a ternary exciplex system was created using two donor materials, including a fluorene derivative, and one acceptor. This strategy, which employs multiple reverse intersystem crossing (RISC) channels, led to a highly efficient green-emitting OLED. fishersci.ca Furthermore, red phosphorescent OLEDs have been fabricated using an m-MTDATA:OXD-7 exciplex as the host for a dendrimer guest that contains 9,9-di-n-propyl-9H-fluoren-2-yl units. Thermally annealing the emissive layer of these devices led to a significant performance improvement, achieving a maximum EQE of 14.8%. nih.gov

| Exciplex System | Guest Emitter | Max. EQE (%) | Emission Color |

| CPTBF:PO-T2T | - | 11.9 | Blue |

| m-MTDATA:OXD-7 | Ir(tDCpq)3 | 14.8 | Red |

| Performance data for various fluorene-based exciplex OLEDs. wikipedia.orgnih.gov |

Design of Blue Light-Emitting Materials

Organic Field-Effect Transistors (OFETs)

The application of this compound derivatives extends to OFETs, the fundamental building blocks of plastic electronics. cenmed.com A notable example is the n-type organic semiconductor [2-({7-(9,9-di-n-propyl-9H-fluoren-2-yl}benzo[c] cenmed.comnih.govnih.govthiadiazol-4-yl)methylene]malononitrile, known as K12. nih.govnih.govfishersci.com This material can be processed from solution or by vacuum deposition and forms highly ordered microcrystalline structures. nih.govfishersci.com

The performance of OFETs based on K12 is highly dependent on the processing conditions, such as the annealing temperature and the nature of the dielectric surface. The highest electron mobility achieved was 2.4 × 10⁻³ cm²/V·s for spin-coated films on a silicon dioxide dielectric modified with poly(propylene-co-1-butene) (PPCB). cenmed.comnih.govnih.govfishersci.com This high mobility is attributed to the formation of large crystal domains and a near trap-free interface provided by the PPCB treatment. nih.gov

| Dielectric Surface Treatment | Annealing Temp. (°C) | Mobility (cm²/V·s) | ON/OFF Ratio |

| HMDS | 75 | 6.6 × 10⁻⁴ | 7 × 10³ |

| PPCB | 75 | 2.4 × 10⁻³ | 1 × 10⁴ |

| Performance of K12-based n-type OFETs under different surface treatments. nih.gov |

Organic Photovoltaics (Solar Cells)

In the quest for renewable energy, organic photovoltaics (OPVs) have gained attention as a lightweight and potentially low-cost solar technology. sigmaaldrich.comnih.gov Fluorene derivatives, including those with 9-alkylidene-9H-fluorene units, are valuable building blocks for creating narrow band-gap conjugated polymers used in the active layer of high-efficiency bulk heterojunction solar cells. fishersci.ca A key role for these materials is within the hole-transporting layer (HTL), which is crucial for efficient charge extraction from the light-absorbing layer to the anode. sigmaaldrich.com

Derivatives of this compound have proven to be exceptional hole-transporting materials (HTMs), particularly in the context of highly efficient perovskite solar cells (PSCs). fishersci.atthegoodscentscompany.com These materials can be designed to have suitable energy levels that align well with the perovskite active layer, facilitating efficient hole extraction and transport while blocking electrons. sigmaaldrich.com

A novel dopant-free polymeric HTM, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), demonstrated a champion power conversion efficiency (PCE) of 16.82% in air-processed inverted PSCs, significantly outperforming the commercial standard PEDOT:PSS (13.8%). fishersci.at The superiority of PFTPA is attributed to its well-aligned energy levels, high hole mobility, and the formation of a favorable interface with the perovskite layer. fishersci.at

Similarly, a simple, low-cost HTM based on a 9,9-dihexyl-9H-fluorene core (FMT) achieved an impressive PCE of 19.06% in a planar p-i-n PSC without the need for performance-enhancing dopants. thegoodscentscompany.com Furthermore, spiro[fluorene-9,9′-xanthene] (SFX) based HTMs have also been developed, showing high PCEs of up to 19.84% in PSCs, rivaling the performance of the well-known and more expensive Spiro-OMeTAD. americanelements.comnih.gov

| HTM Material | Solar Cell Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PFTPA | Inverted PSC | 16.82 | 1.13 | 19.66 | 75.7 |

| FMT | p-i-n PSC | 19.06 | - | - | - |

| X60 (SFX-based) | PSC | 19.84 | - | - | - |

| PEDOT:PSS (Control) | Inverted PSC | 13.80 | 1.00 | - | - |

| Performance summary of various fluorene-based HTMs in perovskite solar cells. fishersci.atthegoodscentscompany.comamericanelements.com |

Low Band Gap Polymer Design for High Efficiency

The design of low band gap conjugated polymers is a cornerstone for creating high-efficiency organic photovoltaic (OPV) devices. A key strategy involves alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. google.comacs.org Fluorene derivatives are often employed as potent electron-donating units due to their electron-rich nature and excellent charge carrier mobility. researchgate.net

A significant advancement in polymer design involves modifying the hybridization of the carbon at the 9-position of the fluorene ring. researchgate.net While traditional polyfluorenes feature a sp³-hybridized carbon at this position, creating a sp²-hybridized carbon via an alkylidene bridge, such as in 9-alkylidene-9H-fluorene derivatives, enhances the planarity of the polymer backbone. researchgate.net This increased planarity facilitates closer π-π stacking in the solid state, which improves charge mobility and broadens the absorption profile of the material. researchgate.net

One notable example is the donor-acceptor copolymer PAFDTBT , which incorporates a 9-alkylidene-9H-fluorene unit. researchgate.net This polymer exhibits a low band gap of 1.84 eV and a deep-lying highest occupied molecular orbital (HOMO) energy level of -5.32 eV. researchgate.net When used in bulk heterojunction polymer solar cells with an fullerene acceptor, PAFDTBT-based devices achieved a power conversion efficiency (PCE) of 6.2% with a high fill factor of 0.70. researchgate.net This performance underscores the potential of 9-alkylidene-9H-fluorene as a building block for highly efficient solar cell materials. researchgate.net

Similarly, other fluorene-based copolymers have been developed to achieve low band gaps for broad solar spectrum harvesting. For instance, copolymers incorporating indenofluorene units with benzothiadiazole (PIF-DBT ) or thienopyrazine (PIF-DTP ) have shown low optical band gaps of 1.9 eV and 1.6 eV, respectively. researchgate.net These materials demonstrate that the combination of fluorene-based donors with strong acceptors is an effective strategy for tuning the electronic properties required for efficient photovoltaic applications. acs.orgresearchgate.net

Chemical and Optical Sensing Applications

Fluorene and its derivatives are excellent fluorophores, characterized by high quantum yields and chemical stability, making them ideal candidates for the development of chemical sensors. researchgate.net The C-9 position is easily functionalized, allowing for the attachment of specific receptor units that can selectively bind to target analytes, leading to a detectable change in the fluorescence signal. acs.org

Fluorescence-Based Sensing Mechanisms for Ions and Other Analytes

Fluorene-based sensors operate through various mechanisms, most commonly photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). acs.orgnih.govrsc.org

In a typical PET-based sensor, the fluorene fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons. In the absence of an analyte, the fluorescence of the fluorene unit is "quenched" because an electron from the receptor is transferred to the excited fluorophore. Upon binding of a target ion to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescence response. acs.org

The CHEF mechanism is another prominent process for "turn-on" sensors. rsc.org In this design, a receptor moiety is conjugated with the fluorene fluorophore. The free receptor often has rotational or vibrational modes that dissipate the excited-state energy, resulting in low fluorescence. When the receptor binds to a metal ion, it forms a rigid, planar complex. nih.gov This increased rigidity restricts non-emissive decay pathways and enhances the fluorescence quantum yield. nih.govrsc.org For example, a fluorene–pyridine linked imine conjugate, HAFPA , demonstrates significant fluorescence enhancement upon binding with Zn²⁺ and Cd²⁺ ions due to the CHEF effect. rsc.org

Fluorescence quenching is another sensing mechanism, often utilized for detecting electron-deficient molecules like nitroaromatic explosives. acs.org In this case, the excited fluorene-based polymer donates an electron to the analyte, which quenches the fluorescence. acs.org

The table below summarizes various fluorene-based sensors and their operating mechanisms.

| Sensor Name/Type | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

| Fluorenone-based Schiff bases | I⁻ | Inhibition of ICT, turn-on | 8.0 nM | nih.gov, researchgate.net |

| Water-soluble fluorene polymer with pseudo crown | Pb²⁺ | Fluorescence turn-on | 4 µM | rsc.org |

| Fluorene-based conjugated polymers | TNP (Explosive) | PET, fluorescence quenching | 3.2 pM | acs.org |

| Fluorene with azacrown ether groups (FTC ) | Fe³⁺ | Fluorescence quenching | - | rsc.org |

| HAFPA (fluorene-pyridine imine conjugate) | Zn²⁺, Cd²⁺ | CHEF, turn-on | - | rsc.org |

Selectivity and Sensitivity Enhancement in Fluorene-Based Sensors

Enhancing the selectivity and sensitivity of sensors is crucial for their practical application. In fluorene-based systems, this is primarily achieved by carefully designing the molecular receptor attached to the fluorene signaling unit. rsc.orgmdpi.com

Selectivity is imparted by creating a binding pocket (receptor) that is sterically and electronically complementary to the target analyte. For instance, a dicarboxylate pseudo crown ether was incorporated into a fluorene polymer to create a sensor highly selective for lead ions (Pb²⁺). rsc.org Similarly, fluorenone-based sensors with hydroxyl-substituted aromatic units as receptors show high selectivity for iodide (I⁻) ions over a range of other anions. nih.gov The choice of functional groups in the receptor is critical; for example, introducing specific groups can tune the affinity towards certain metal cations. mdpi.com

Sensitivity is often enhanced by designing sensors that operate on a "turn-on" fluorescence mechanism. nih.govresearchgate.net This approach is generally more sensitive than fluorescence quenching because it minimizes false positive signals that can be caused by other quenching species in the environment. nih.gov The CHEF mechanism is particularly effective in this regard, as it can lead to a very large increase in fluorescence intensity upon analyte binding. rsc.org Another strategy involves using conjugated polymers, which can amplify the sensory response. The exciton (B1674681) migration along the polymer chain means that a single binding event can quench the emission of many fluorophore units, leading to a significant signal change and thus higher sensitivity. acs.org For example, fluorene-based conjugated polymers have been used to detect the explosive 2,4,6-trinitrophenol (TNP) with picomolar sensitivity. acs.org

Catalytic Applications of Fluorene Derivatives

The rigid, planar structure of the fluorene system and the ease of functionalization at the C-9 position make its derivatives valuable in the field of catalysis, both as internal electron donors in Ziegler-Natta systems and as ligands for transition metal-catalyzed reactions. lyzhongdachem.comrsc.org

Internal Electron Donors in Ziegler-Natta Catalysis

In the production of isotactic polypropylene (B1209903) using Ziegler-Natta (Z-N) catalysts, internal electron donors (IEDs) are critical components. They are adsorbed onto the MgCl₂ support along with the titanium species (typically TiCl₄) and play a crucial role in controlling the stereoselectivity of the polymerization. acs.org Fluorene derivatives, particularly 9,9-bis(methoxymethyl)fluorene (BMMF ), have emerged as highly effective IEDs. lyzhongdachem.comacs.org

The function of BMMF is to modulate the electronic environment of the titanium active sites. lyzhongdachem.com Its two ether functionalities can coordinate to the magnesium chloride support, influencing the adsorption of TiCl₄ and the subsequent formation of active sites. acs.org This coordination is believed to deactivate non-stereospecific catalytic sites, thereby increasing the isotacticity of the resulting polypropylene. lyzhongdachem.comresearchgate.net Catalysts prepared using BMMF as an IED have demonstrated the ability to produce polypropylene with very high isotacticity (>97%) and high catalytic activity. researchgate.net For example, one study reported a catalyst activity of 130 kg of polypropylene per gram of catalyst. researchgate.net

The performance of these catalysts is highly dependent on the loading amount of the internal donor. google.com Research has shown that there is an optimal loading percentage for fluorene-based donors to achieve maximum catalytic activity and desired polymer properties. google.com

The table below presents data on the performance of a Ziegler-Natta catalyst using a fluorene-based internal electron donor.

| Internal Electron Donor | Donor Content (%) | Catalytic Activity (kg PP/g cat) | Polymer Isotacticity (%) | Reference |

| 9,9-bis(methoxymethyl)fluorene | 9.5 | 56 | 98.5 | google.com |

| 9,9-bis(methoxymethyl)fluorene | - | 130 | >97 | researchgate.net |

Ligand Design for Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Fluorene derivatives are also used to construct ligands for homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov The fluorenyl group can be incorporated into a larger ligand structure, often tethered to another donor group like an amine or a phosphine, to create a chelating ligand. rsc.org These "tethered" ligands can stabilize the transition metal center and influence the outcome of the catalytic cycle.

A notable application is in the palladium-catalyzed synthesis of complex organic structures like fluorene-based spirocycles. nih.govrsc.org In one "two-in-one" strategy, a Pd(0) catalyst is used for the spiroannulation of o-iodobiaryls with bromonaphthols. nih.govrsc.org This reaction proceeds through a five-membered aryl-aryl palladacyclic intermediate. rsc.org The design of the ligand system is crucial for the efficiency and selectivity of this transformation. While not always a direct part of the primary ligand, fluorene-based starting materials are key to building the final complex products, demonstrating the utility of the fluorene scaffold in designing substrates for advanced catalytic transformations. nih.gov The development of new ligands, including those based on fluorene, is essential for discovering novel catalytic reactions and for synthesizing valuable molecules for materials science and pharmaceuticals. nih.govresearchgate.net

Organocatalysis in Asymmetric Synthesis

While the direct application of this compound in organocatalysis is not extensively documented, the broader class of fluorene derivatives, particularly those functionalized at the C9 position, has shown significant promise in asymmetric synthesis. The fluorenyl group can serve as a bulky and sterically demanding scaffold in the design of chiral catalysts. For instance, N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, derived from 9-bromo-9-phenylfluorene, are valuable chiral educts for asymmetric synthesis. orgsyn.org The inherent chirality and conformational rigidity of these fluorene-based structures are crucial for inducing enantioselectivity in chemical reactions.

Research has demonstrated the use of chiral phosphoric acid (CPA) catalysts in the kinetic and dynamic kinetic resolution of complex molecules, such as saddle-shaped eight-membered azaheterocycles. researchgate.net These advanced catalytic systems often rely on intricate molecular frameworks where fluorene-like structures can contribute to creating a well-defined chiral environment around the catalytic center, essential for high levels of stereocontrol.

Polymer Chemistry and Conjugated Materials Science

The fluorene moiety is a fundamental building block in the field of conjugated polymers due to its high thermal and photochemical stability, strong blue fluorescence, and excellent charge-carrying capabilities. sioc-journal.cnresearchgate.netresearchgate.net The introduction of alkyl chains, such as propyl groups, at the 9-position of the fluorene unit is a critical strategy to enhance the solubility and processability of these polymers without significantly disrupting the electronic conjugation of the polymer backbone. nih.gov

Polyfluorene derivatives and copolymers are typically synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. researchgate.netresearchgate.net These methods allow for the creation of high molecular weight polymers with well-defined structures. The incorporation of this compound or other 9,9-dialkylfluorene units into the polymer chain is a common practice to ensure good solubility in organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. researchgate.net

The resulting polyfluorenes are known for their strong blue emission, making them highly desirable for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The electronic properties of these polymers, including their absorption and emission spectra, can be tuned by copolymerizing fluorene units with other aromatic or heteroaromatic monomers. This approach allows for the creation of materials with a wide range of colors and functionalities. For example, copolymers incorporating electron-donating and electron-accepting units can lead to materials with lower band gaps and altered emission colors.

A variety of fluorene-based copolymers have been synthesized and characterized. For instance, novel fluorene-based conjugated copolymers have been prepared via Suzuki coupling reactions, exhibiting pseudo-reversible redox behavior and blue light emission with a band gap of approximately 2.9 eV. bilkent.edu.trscispace.commetu.edu.tr The introduction of different functional groups and comonomers allows for the fine-tuning of the polymers' photophysical properties. researchgate.netresearchgate.net

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. Polyfluorene derivatives, including those with propyl substituents, have been extensively investigated for their electrochromic applications. researchgate.netbilkent.edu.tr The change in color is due to the reversible redox reactions (oxidation and reduction) of the conjugated polymer backbone.

In their neutral state, polyfluorenes are typically transparent or lightly colored. bilkent.edu.tr Upon oxidation, they form charge carriers (polarons and bipolarons) that introduce new electronic transitions, leading to a significant change in the absorption spectrum and a visible color change. For example, some polyfluorene films are transparent in their neutral state and become dark violet when oxidized. bilkent.edu.trscispace.com

The performance of electrochromic materials is evaluated based on several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency. Research has shown that fluorene-based copolymers can exhibit high optical contrast and fast switching times. researchgate.net For instance, a copolymer of anthracene (B1667546) and 3,4-ethylenedioxythiophene (B145204) (EDOT) with a fluorene unit showed a maximum optical contrast of 82% and a switching time of 2.3 seconds. researchgate.net The electrochemical stability of these polymers is also a critical factor, with some materials retaining a high percentage of their electroactivity after thousands of switching cycles. researchgate.net

| Polymer/Copolymer System | Neutral State Color | Oxidized State Color | Optical Contrast (%) | Switching Time (s) | Coloration Efficiency (cm²/C) |

| Poly[(9,9-bis{propenyl}-9H-fluorene)-co-(9,9-dihexyl-9H-fluorene)] (P1) | Transparent | Dark Violet | - | - | - |

| Poly[(9,9-bis{carboxymethylsulfonyl-propyl}fluorenyl-2,7-diyl)-co-(9,9-dihexyl-9H-fluorene)] (P2) | Transparent | Dark Violet | - | < P1 and P3 | 352 at 540 nm |

| P(EDOT-F-EDOT) | - | - | 25.8 at 500 nm | 1.2 | 220 |

| PD-1 | Brown | Light Green | 42.36 at 1600 nm | - | - |

| PD-2 | Gray Green | Transparent Light Green | 67.74 at 1620 nm | - | - |

Synthesis and Properties of Polyfluorene Derivatives and Copolymers

Two-Photon Absorbing Materials for Advanced Photonics

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has applications in areas such as 3D microfabrication, high-resolution imaging, and optical data storage. optica.org Fluorene derivatives, including those with propyl groups, have emerged as a promising class of materials for 2PA applications due to their large π-conjugated systems and high fluorescence quantum yields. sioc-journal.cnnih.gov

The design of efficient 2PA materials often involves creating molecules with a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) architecture. nih.gov In these systems, the fluorene unit typically serves as the π-bridge, connecting electron-donating and electron-accepting groups. The introduction of alkyl chains, such as propyl groups, at the C9 position enhances solubility, which is crucial for practical applications. nih.gov

The 2PA cross-section (σ₂) is a measure of a material's two-photon absorptivity. Research has shown that fluorene derivatives can exhibit high σ₂ values. For example, a symmetrical fluorene derivative with benzothiazole (B30560) as an electron-withdrawing group exhibited a peak 2PA cross-section of 6000 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu The strategic incorporation of functionalities like thiophene (B33073) and alkynes into the fluorene core can further enhance the 2PA cross-section values. nih.gov

| Fluorene Derivative Type | Key Structural Features | Peak 2PA Cross-Section (GM) | Wavelength (nm) |

| Symmetrical A-π-A | Benzothiazole acceptors | 6000 | 600 |

| D-π-A with Thiophene/Alkyne | Diphenylamino donor, Benzothiazole acceptor | 220-1060 | 730-860 |

| Phosphonate-substituted | Phosphonate acceptor | 650 | - |

| Nitro-substituted | Nitro acceptor | 1300 | - |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Photochromic Materials Based on Fluorene Scaffolds

Photochromic materials are compounds that can undergo a reversible transformation between two isomers with different absorption spectra upon irradiation with light. scientific.net This property makes them suitable for applications in optical switches, data storage, and smart windows. The fluorene scaffold has been incorporated into photochromic systems, often in combination with other photoactive molecules like diarylethenes. scientific.netucf.edu

Diarylethenes are a well-known class of photochromic compounds that exhibit excellent thermal stability and fatigue resistance. scientific.net By incorporating a fluorene unit into a diarylethene molecule, it is possible to modulate the photochromic properties and introduce additional functionalities, such as fluorescence. scientific.net The fluorene's rigid and planar structure can influence the photocyclization and cycloreversion quantum yields of the diarylethene unit.

For example, a novel photochromic compound based on a diarylethene bearing a fluorene ring has been synthesized. scientific.net This compound exhibited a color change from blue to dark blue upon irradiation with UV light, corresponding to the transformation from its open-ring to its closed-ring isomer. scientific.net The development of photochromic polymers based on fluorene and dithienylethene units has also been reported, with the color of the closed isomeric form being tunable based on the comonomer used. jcu.edu.aujcu.edu.au These materials are promising for the development of multifunctional organic electronic devices. jcu.edu.aujcu.edu.au

Structure Activity and Structure Property Relationship Studies of 9 Propyl 9h Fluorene and Derivatives